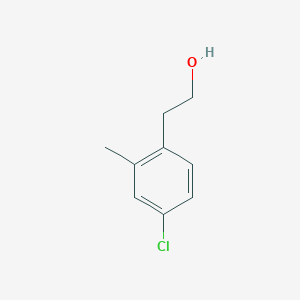

4-Chloro-2-methylphenethyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-methylphenethyl alcohol is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylphenethyl alcohol consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Chemical Reactions Analysis

Alcohols, including 4-Chloro-2-methylphenethyl alcohol, can undergo various reactions. These include oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . Alcohols can also undergo dehydration reactions to form alkenes . The reactivity of alcohols is influenced by the type of alcohol (primary, secondary, tertiary) and the type of hydrogen halide .Applications De Recherche Scientifique

1. Chemical Synthesis and Catalysis

4-Chloro-2-methylphenethyl alcohol is involved in various chemical syntheses and catalysis processes. For instance, it plays a role in the microwave-assisted synthesis of 4-chloro-2-methylphenoxyacetic acid (MCPA) esters, demonstrating the process intensification of immobilized lipase catalysis. This highlights its relevance in enhancing reaction rates and conversions in esterification processes (Shinde & Yadav, 2014). Additionally, 4-chloro-2-methylphenethyl alcohol is utilized in the generation and reactivity studies of the 4-aminophenyl cation by photolysis, indicating its involvement in photochemical reactions and potential applications in photostability and photoheterolysis studies (Guizzardi et al., 2001).

2. Environmental Applications

In environmental science, 4-chloro-2-methylphenethyl alcohol is part of research focusing on the decontamination of hazardous substances. A study involved its usage in the adsorption and removal of 4-chloro-2-nitrophenol from aqueous solutions using graphene, emphasizing its role in pollution control and water treatment technologies (Mehrizad & Gharbani, 2014).

3. Material Science and Nanotechnology

The compound is also significant in material science and nanotechnology. It was utilized in a study focusing on the development of a bionanocomposite film with photocatalytic and antibacterial activity under visible light irradiation. This demonstrates its utility in creating materials with enhanced functional properties, particularly in developing eco-friendly materials with photocatalytic abilities (Soltaninejad & Maleki, 2021).

4. Pharmaceutical and Biochemical Research

In the pharmaceutical and biochemical research domain, 4-chloro-2-methylphenethyl alcohol is part of studies focusing on asymmetric synthesis and catalysis. It is involved in the asymmetric reduction of 2-chloro-3-oxo-esters, serving as a precursor in synthesizing pharmaceutically relevant compounds like diltiazem, highlighting its importance in the field of chiral chemistry and drug synthesis (Chen et al., 2021).

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVBPXIVSGVNFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylphenethyl alcohol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)

![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)

![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)

![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)